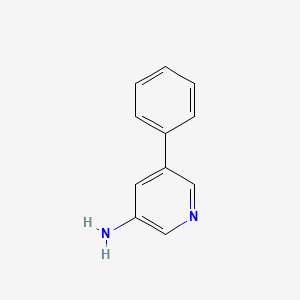

5-Phenylpyridin-3-amine

Description

Properties

IUPAC Name |

5-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXUDPKGRMMFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376556 | |

| Record name | 5-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-54-7 | |

| Record name | 5-Phenyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31676-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Phenylpyridin-3-amine via Suzuki Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its high efficiency and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive technical overview of the synthesis of 5-phenylpyridin-3-amine, a key biaryl structural motif prevalent in medicinally important compounds, via a palladium-catalyzed Suzuki coupling reaction.[3][4] Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to assist researchers in the successful application of this methodology. The reaction involves the coupling of an organoboron compound, such as phenylboronic acid, with a halo-aminopyridine in the presence of a palladium catalyst and a base.[5]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-amino-5-bromopyridine), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1][5]

-

Transmetalation: In the presence of a base, the organic group from the organoboron compound (phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Synthesis of 5-Phenylpyridin-3-amine via Buchwald-Hartwig Amination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Phenylpyridin-3-amine, a valuable scaffold in medicinal chemistry, with a core focus on the application of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1][2] This guide details the primary synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to aid in the successful execution of this transformation.

Executive Summary

The synthesis of this compound is most reliably achieved through a two-step synthetic sequence, which is the primary focus of this guide. This approach involves an initial Suzuki-Miyaura coupling to construct the C-C bond between the pyridine core and the phenyl group, followed by a Buchwald-Hartwig amination to install the key amino functionality. While a direct, one-step Buchwald-Hartwig amination of a pre-functionalized 3-halo-5-phenylpyridine with an ammonia equivalent is theoretically plausible, specific literature precedents for this direct approach on this substrate are not as well-documented. Therefore, the two-step pathway offers a more established and robust route for the synthesis of the target molecule.

Core Synthetic Pathway: A Two-Step Approach

The recommended synthetic strategy is a sequential cross-coupling approach. This method provides a high degree of control and has been successfully applied to the synthesis of analogous compounds.

Step 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The initial step involves the formation of the 5-phenylpyridine core through a palladium-catalyzed Suzuki-Miyaura coupling. This reaction typically couples a brominated pyridine derivative with a phenylboronic acid.

Step 2: Buchwald-Hartwig Amination for C-N Bond Formation

The second and key step is the Buchwald-Hartwig amination. This reaction introduces the 3-amino group by coupling the 5-phenyl-3-halopyridine intermediate with an amine source, often an ammonia surrogate, in the presence of a palladium catalyst and a suitable ligand.[3]

Quantitative Data Presentation

The following tables summarize typical reaction parameters and yields for the key transformations involved in the synthesis of this compound and its close analogs.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation [4]

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 75 |

| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 80 |

| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 82 |

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

| Entry | Aryl Halide | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |

| 1 | 3-Bromopyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 |

| 2 | 3,5-Dibromopyridine | Aniline | Pd₂(dba)₃ (2) | (±)-BINAP (3) | NaOtBu | Toluene | 80-100 | 12-24 |

| 3 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu | Toluene | 100-110 | 12-24 |

| 4 | Aryl Halides | Ammonia Equivalents (e.g., LiN(SiMe₃)₂) | Pd(OAc)₂ (1-2) | Josiphos-type ligand (1.5-3) | LiN(SiMe₃)₂ | Toluene or Dioxane | 80-110 | 12-24 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 5-Phenyl-3-bromopyridine via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the Suzuki-Miyaura coupling of bromopyridines.[4]

Materials:

-

3,5-Dibromopyridine (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add 3,5-dibromopyridine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 5-phenyl-3-bromopyridine.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This procedure is a general protocol for the amination of a heteroaryl halide using an ammonia surrogate. The direct use of ammonia can be challenging due to its strong coordination to the palladium catalyst.[5] Therefore, ammonia equivalents such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) are often employed.[6]

Materials:

-

5-Phenyl-3-bromopyridine (1.0 equiv)

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

A suitable phosphine ligand (e.g., a Josiphos-type ligand or a bulky biarylphosphine ligand like XPhos) (0.03 equiv)

-

Anhydrous Toluene or Dioxane

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine palladium(II) acetate and the phosphine ligand.

-

Add anhydrous toluene or dioxane via syringe and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

-

Add 5-phenyl-3-bromopyridine to the catalyst mixture.

-

In a separate flask, dissolve lithium bis(trimethylsilyl)amide in the reaction solvent and add it slowly to the reaction mixture at room temperature.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water or a dilute aqueous acid solution to hydrolyze the silylamine intermediate.

-

The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Reaction Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]

Technical Guide: Physicochemical Properties of 5-Phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Phenylpyridin-3-amine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory research.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed through empirical testing for critical applications.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 31676-54-7 | |

| Molecular Formula | C₁₁H₁₀N₂ | |

| Molecular Weight | 170.21 g/mol | |

| Appearance | White solid | |

| Melting Point | 130-133 °C | |

| Boiling Point | 389.4 ± 30.0 °C (Predicted) | |

| Solubility | Poor solubility in water; better solubility in alcohol and ketone solvents. | |

| pKa | Not experimentally determined. As a substituted pyridine and aniline, it is expected to have a pKa value influenced by both ring systems. The pyridine nitrogen will be basic, while the amino group will also exhibit basicity, though likely reduced due to aromatic delocalization. | |

| LogP | Not experimentally determined. Predicted values may vary depending on the algorithm used. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established laboratory techniques and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. As this compound is a solid, this would typically be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Thiele Tube Method (for liquids)

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point.

Spectroscopic Analysis of 5-Phenylpyridin-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of 5-phenylpyridin-3-amine derivatives. This class of compounds, featuring a phenyl group attached to a pyridinamine scaffold, is of significant interest in medicinal chemistry and materials science.[1] Accurate structural elucidation and purity assessment are critical for advancing research and development. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide unambiguous evidence for the compound's structure and connectivity.[2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The amine (N-H) proton signal is often broad and its chemical shift is dependent on solvent and concentration.[3] Protons on the pyridine and phenyl rings exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-8.5 ppm).[2]

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. The signals for the phenyl and pyridine ring carbons are typically found in the δ 115-150 ppm range.[4]

Table 1: NMR Spectroscopic Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Predicted 5-Bromo-N-phenylpyridin-3-amine * | Ar-H: ~7.0-7.6 (m)Pyridine-H: ~7.8-8.4 (m)N-H: ~8.5-9.0 (br s) | Ar-C: ~115-145Pyridine-C: ~120-150 | [2][4] |

| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | Pyridine-H: 7.99–7.64 (m, 2H)Ar-H: 7.41 (m, 2H), 7.21 (m, 2H)Methyl: 2.50 (s, 3H), 2.41 (s, 3H) | 16.7, 21.3, 120.5, 126.8, 128.8, 132.5, 133.8, 134.9, 144.2, 145.8 | [5] |

| 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | Pyridine-H: 7.9 (s, 1H), 7.57 (m, 1H)Ar-H: 7.55–6.82 (m, 3H)Methyl: 2.5 (s, 3H) | 16.3, 104.8, 111.2, 120, 132.4, 134.5, 139.3, 144.3, 145.8 | [5] |

| N-[5-Bromo-2-methylpyridin-3-yl]acetamide | Pyridine-H: 7.8 (s, 1H), 7.38 (s, 1H)Methyl: 2.6 (s, 3H), 2.45 (s, 3H, COCH₃) | 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1 | [5] |

Note: Data for 5-Bromo-N-phenylpyridin-3-amine is predicted based on analogs as specific experimental data is not widely available.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, key absorptions include N-H stretching, C-N stretching, and aromatic C=C and C-H vibrations.[6]

-

N-H Stretch : Primary amines (R-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[3][6] Secondary amines (R₂N-H) show a single, weaker band in this region.[6]

-

C-N Stretch : Aromatic amines exhibit a strong C-N stretching band between 1335-1250 cm⁻¹.[6]

-

Aromatic Rings : C=C stretching vibrations for the pyridine and phenyl rings are observed in the 1600-1450 cm⁻¹ region, while C-H stretching occurs above 3000 cm⁻¹.

Table 2: Key IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Characteristics |

|---|---|---|---|

| Amine (N-H) | Stretch (1° Amine) | 3500 - 3300 | Two sharp-to-medium bands |

| Amine (N-H) | Bend (1° Amine) | 1650 - 1580 | Medium, sharp band |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-to-weak, sharp bands |

| Aromatic C=C | Stretch | 1600 - 1450 | Multiple medium-to-strong bands |

| Aromatic C-N | Stretch | 1335 - 1250 | Strong band |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2] Soft ionization techniques like Electrospray Ionization (ESI) are preferred to keep the molecular ion intact, typically observed as the protonated molecule [M+H]⁺.[1][7]

The fragmentation pattern can offer structural clues. Common fragmentation pathways for these derivatives include the loss of small molecules like NH₂ or HCN, and cleavage at the bond connecting the phenyl and pyridine rings.[5][7] For compounds containing bromine, a characteristic isotopic pattern with two peaks (M and M+2) of nearly equal intensity is expected.[1][4]

Table 3: Mass Spectrometry Data for this compound Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₁₁H₁₀N₂ | 170.21 | Not specified | [8] |

| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | C₁₃H₁₄N₂ | 198.26 | 198 (M⁺), 183 ([M-NH₂]⁺), 170 ([M-NH₂-CH₃]⁺) | [5] |

| 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | C₁₂H₁₀F₂N₂ | 220.22 | 220 ([M+H]⁺), 205 ([M-NH₂]⁺), 191 ([M-NH₂-CH₃]⁺) | [5] |

| N-[5-Bromo-2-methylpyridin-3-yl]acetamide | C₈H₉BrN₂O | 229.07 | 229 ([M+H]⁺), 207 ([M-CH₃]⁺), 150 ([M-Br]⁺) |[5] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption is influenced by the extent of the conjugated π-electron system.[9] In arylamines, the interaction of the nitrogen lone pair with the aromatic ring's π-system shifts the absorption to longer wavelengths compared to benzene alone.[3] The spectra of this compound derivatives are expected to show characteristic absorption bands in the 250-390 nm region, attributed to π → π* and n → π* transitions within the conjugated system.[10]

Visualizing the Workflow and Structure

Diagrams are essential for visualizing complex processes and relationships. The following illustrates the general workflow for the synthesis and analysis of these derivatives and a potential mass spectrometry fragmentation pathway.

Caption: General workflow from synthesis to spectroscopic characterization.

Caption: Predicted fragmentation of a this compound derivative.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible spectroscopic data.

Protocol 1: Synthesis via Suzuki Cross-Coupling[5]

This protocol is adapted for the synthesis of 2-methyl-5-phenylpyridin-3-amine derivatives.

-

Reaction Setup : In a round-bottom flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq.), the desired phenylboronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition : Add a 3:1 mixture of dioxane and water.

-

Reaction : Heat the mixture to reflux and stir under an inert atmosphere (e.g., Argon) for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Workup : After cooling, add water to the reaction mixture and extract with ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via recrystallization or flash column chromatography.

Protocol 2: NMR Sample Preparation and Acquisition[2][4]

-

Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Instrument Setup : Insert the NMR tube into a 300 or 400 MHz spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition : Acquire the spectrum using a standard 90° pulse sequence with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum and integrate the signals.

Protocol 3: IR Spectroscopy (ATR Method)[2]

-

Background Scan : Ensure the Attenuated Total Reflectance (ATR) crystal is clean and record a background spectrum.

-

Sample Application : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the pressure arm to ensure good contact and collect the IR spectrum, typically from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Protocol 4: Mass Spectrometry (LC-MS with ESI)[7]

-

Sample Preparation : Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL in the mobile phase.

-

LC Separation : Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities.

-

MS Detection (ESI+) :

-

Ionization : Introduce the column eluent into the ESI source.

-

Parameters : Set typical ESI parameters: source temperature 120-150 °C; desolvation temperature 350-500 °C; nitrogen desolvation gas flow 600-800 L/hr.

-

Data Acquisition : Acquire data in full scan mode over a mass range of m/z 50-500 to confirm the molecular weight. For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and fragmenting it using collision-induced dissociation (CID).

-

Protocol 5: UV-Vis Spectroscopy[11]

-

Sample Preparation : Prepare a dilute solution of the compound (in the micromolar range, e.g., 1x10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

-

Blank Correction : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Data Acquisition : Replace the blank with the sample cuvette and scan the absorbance across a wavelength range (e.g., 200-600 nm).

-

Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | CAS 31676-54-7 [matrix-fine-chemicals.com]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into 5-Phenylpyridin-3-amine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data and synthetic methodology for 5-Phenylpyridin-3-amine, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the key 1H and 13C NMR spectral data in clearly structured tables and details a common experimental protocol for its synthesis.

Core Data Presentation

The structural elucidation of this compound heavily relies on one-dimensional NMR spectroscopy. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for the compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| 8.17-8.42 | m |

| 8.02-8.20 | m |

| 7.32-7.62 | m |

| 7.25 | s |

| 7.06-7.20 | m |

Note: Data was obtained in CDCl₃ at 500 MHz. 'm' denotes a multiplet and 's' denotes a singlet.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Due to the absence of experimentally determined ¹³C NMR data in the reviewed literature, predicted chemical shifts are provided below based on computational models and analysis of analogous structures. These values serve as an estimation for spectral analysis.

| Atom | Predicted Chemical Shift (δ) ppm |

| C2 | 140.1 |

| C3 | 145.8 |

| C4 | 118.9 |

| C5 | 134.5 |

| C6 | 139.7 |

| C1' | 138.2 |

| C2'/C6' | 127.1 |

| C3'/C5' | 129.2 |

| C4' | 128.5 |

Experimental Protocols

The synthesis of this compound is commonly achieved through a Suzuki cross-coupling reaction. This palladium-catalyzed method offers a reliable route to the target compound.

Synthesis of this compound via Suzuki Coupling[1]

Materials:

-

3-Amino-5-bromopyridine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

2M Sodium carbonate solution

-

Ethanol

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate

Procedure:

-

A mixture of 3-Amino-5-bromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is prepared.

-

Toluene and a 2M aqueous solution of sodium carbonate (4.2 eq) in ethanol are added to the mixture.

-

The reaction mixture is heated in an oil bath at 90°C for 4 hours.

-

After completion, the reaction is cooled to room temperature.

-

The mixture is then transferred to a separatory funnel and extracted with ethyl acetate and water.

-

The aqueous phase is further washed with ethyl acetate.

-

The combined organic phases are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography (80% ethyl acetate/hexane) to yield this compound as a white solid.[1]

NMR Spectroscopic Analysis[2]

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[2]

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument.

Visualizing the Synthetic Workflow

The synthesis of this compound via the Suzuki coupling reaction can be represented as a streamlined workflow.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of 5-Phenylpyridin-3-amine

This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy analysis of 5-phenylpyridin-3-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data interpretation, and workflow visualizations.

Introduction

This compound is a heterocyclic aromatic amine with a molecular formula of C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol .[1] Its structural elucidation is critical for its application in various research and development sectors. Mass spectrometry and IR spectroscopy are powerful analytical techniques for confirming the identity and purity of this compound. This guide outlines the expected analytical data and the methodologies to acquire it.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, providing crucial information for structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for the analysis of small molecules like this compound is Electron Ionization Mass Spectrometry (EI-MS).

Sample Preparation:

-

Ensure the this compound sample is pure.

-

Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[2]

-

Further dilute this solution to a final concentration of about 10-100 µg/mL.[2]

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV[3]

-

Sample Introduction: Direct infusion or via Gas Chromatography (GC)[4]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

Procedure:

-

Introduce the prepared sample into the ion source. For solid samples, a direct insertion probe can be utilized where the sample is heated in a high vacuum to induce vaporization.[3]

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion ([M]⁺•) and various fragment ions.[3]

-

The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Expected Mass Spectrum Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[5]

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺• | 170 | Molecular Ion |

| [M-1]⁺ | 169 | Loss of a hydrogen radical |

| [M-27]⁺ | 143 | Loss of HCN from the pyridine ring |

| [C₆H₅]⁺ | 77 | Phenyl cation |

The fragmentation of aromatic amines is often initiated by the loss of a hydrogen atom from the amine group, followed by the elimination of hydrogen cyanide (HCN) from the pyridine ring.[5][6]

Proposed Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

References

- 1. This compound | CAS 31676-54-7 [matrix-fine-chemicals.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

Mechanism of Action of 5-Phenylpyridin-3-amine Based Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective inhibitors targeting key signaling pathways implicated in diseases such as cancer. This technical guide provides an in-depth overview of the mechanism of action of inhibitors based on this core structure, with a particular focus on their role as kinase inhibitors. We will delve into their molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate their function.

Core Mechanism of Action: Kinase Inhibition

Derivatives of the this compound scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a common driver of oncogenesis, making them attractive targets for therapeutic intervention. The primary mechanism of action for many of these inhibitors involves the modulation of kinase activity, either through direct competition with ATP at the catalytic site or through allosteric regulation.

A prominent example of a highly investigated class of inhibitors based on a related scaffold is the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series, which has yielded potent allosteric inhibitors of AKT kinases.[1][2][3][4]

Allosteric Inhibition of the AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central cascade that governs cell growth, proliferation, survival, and metabolism.[5][6][7] Its aberrant activation is a frequent event in human cancers. Inhibitors with a this compound derivative core, such as ARQ 092, have been shown to be potent and selective allosteric inhibitors of AKT kinases (AKT1, AKT2, and AKT3).[1][2]

The mechanism of allosteric inhibition involves the binding of the inhibitor to a site on the kinase distinct from the ATP-binding pocket. This binding induces a conformational change in the enzyme that locks it in an inactive state, preventing its downstream signaling functions. A co-crystal structure of a potent inhibitor of this class with full-length AKT1 has confirmed this allosteric mode of inhibition.[1][2] This allosteric mechanism offers a high degree of selectivity and can be effective against activating mutations in the target kinase, such as the AKT1-E17K mutation.[1][2]

The inhibition of AKT activation leads to the reduced phosphorylation of its downstream targets, including PRAS40 and p70S6 kinase.[1][8] This blockade of the AKT signaling cascade ultimately results in the inhibition of tumor cell proliferation and can induce apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative this compound based inhibitors against their primary kinase targets and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound/Series | Target Kinase | IC50 (nM) | Inhibition Mechanism | Reference |

| ARQ 092 (and related series) | AKT1 | 5.4 | Allosteric | [1][2] |

| AKT2 | 25 | Allosteric | [1][2] | |

| AKT3 | 28 | Allosteric | [1][2] | |

| Phenylpyrazolopyrimidines | c-Src | 60,400 | ATP-Competitive (presumed) | [9] |

| Btk | 90,500 | ATP-Competitive (presumed) | [9] | |

| Lck | 110,000 | ATP-Competitive (presumed) | [9] | |

| Pyridylpyrimidinylaminophenyl amides | c-Src | 8,390 | ATP-Competitive | [10][11] |

Table 2: Cellular Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Phenylpyrazolopyrimidine (Compound 10) | HT-29 | Colon Cancer | 25.5 | [9] |

| SK-OV-3 | Ovarian Cancer | 34.3 | [9] | |

| Pyridylpyrimidinylaminophenyl amide (Compound 14) | Various | Not Specified | 8.39 | [10][11] |

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3 H -imidazo[4,5- b ]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor (Journal Article) | OSTI.GOV [osti.gov]

- 4. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 5-Phenylpyridin-3-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs derived from this core have shown significant potential in therapeutic areas such as oncology, inflammation, and autoimmune diseases. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, with a focus on their role as kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK). This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Kinase Inhibitory Activity

A predominant therapeutic application of this compound analogs is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a member of the Tec family of non-receptor tyrosine kinases and is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell proliferation, differentiation, and survival.[1] Consequently, inhibitors of BTK have emerged as effective therapeutic agents for B-cell malignancies and autoimmune disorders.[2]

Several analogs of this compound have been developed as potent and selective BTK inhibitors.[3] These inhibitors can be broadly classified as either reversible or irreversible, with the latter forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1]

Table 1: BTK Inhibitory Activity of this compound Analogs

| Compound ID | Modification | Type | BTK IC50 (nM) | Cell-based Assay IC50 (µM) | Reference |

| 1 | Thieno[3,2-c]pyridin-4-amine core | Reversible | 12.8 | - | [2] |

| 18g | 5-Phenoxy-2-aminopyridine with piperazine linker | Irreversible | - | - | [1][3] |

| 16 | 3-(6-phenoxypyridin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine | Irreversible | 27 | < 1 (MCL cell lines) | [4] |

| 1 (DPPYs) | Dihydropyrrolo[2,3-b]pyridinone core | Not Specified | 0.82 | 3.17 (Ramos), 6.69 (Raji) | [4] |

| 12 | 1,3,5-triazine derivative | Covalent | 21 | 0.00514 (Raji), 0.00614 (Ramos) | [4] |

Other Biological Activities

While kinase inhibition is a major focus, derivatives of the broader aminopyridine scaffold have been investigated for a range of other biological effects.

-

Antimicrobial Activity : Certain thiazolo[4,5-b]pyridin-2-ones, which can be considered related structures, have demonstrated moderate to potent activity against pathogenic bacteria and fungi. For example, compound 3g in one study showed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 μM.[5]

-

Antiviral and Fungicidal Activity : 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and shown to possess activity against plant viruses, as well as insecticidal and broad-spectrum fungicidal activities.[6]

-

Anti-inflammatory and Analgesic Activity : An early patent described 5-(2-(phenylamino)-3-pyridyl)tetrazoles as having anti-inflammatory, analgesic, and local anesthetic properties.[7]

-

Aminopeptidase N/CD13 Inhibition : Tripeptide analogs incorporating a 3-phenylpropane-1,2-diamine scaffold have been designed as inhibitors of aminopeptidase N (APN/CD13), a target for anti-tumor therapies.[8]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many biologically active this compound analogs is the modulation of cellular signaling pathways through kinase inhibition.

BTK Signaling Pathway

BTK is a key mediator in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream pathways such as PLCγ2, which in turn mobilizes calcium and activates transcription factors like NF-κB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation. Inhibition of BTK by this compound analogs blocks these downstream events, leading to apoptosis in malignant B-cells.

Caption: Inhibition of the BTK signaling pathway by this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature.

BTK Enzyme Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK.

-

Reagents and Materials : Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, Lance Ultra ULight™-labeled anti-phosphotyrosine antibody, streptavidin-coated plates.

-

Procedure :

-

The test compound is serially diluted in DMSO and added to the wells of a microtiter plate.

-

Recombinant BTK enzyme is added to each well and incubated with the compound.

-

The enzymatic reaction is initiated by the addition of a solution containing ATP and the biotinylated peptide substrate.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

The detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and allophycocyanin-labeled streptavidin) are added, and the plate is incubated to allow for binding.

-

The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read using a suitable plate reader.

-

-

Data Analysis : The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Caption: Workflow for a typical in vitro BTK enzyme inhibition assay.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Culture : B-cell lymphoma cell lines (e.g., Raji, Ramos) are cultured in appropriate media and conditions.

-

Procedure :

-

Cells are seeded into 96-well plates at a predetermined density.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined.

In Vivo Xenograft Model

Animal models are used to evaluate the in vivo efficacy of lead compounds.

-

Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Procedure :

-

Human B-cell lymphoma cells (e.g., Raji) are subcutaneously injected into the flanks of the mice.

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into treatment and control groups.

-

The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.

-

Tumor size is measured regularly using calipers, and tumor volume is calculated.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

-

Data Analysis : The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.[1][3]

Conclusion

This compound and its analogs represent a rich source of biologically active compounds with significant therapeutic potential, particularly as kinase inhibitors for the treatment of cancer and autoimmune diseases. The structure-activity relationship studies have led to the discovery of highly potent and selective inhibitors of BTK. This guide provides a foundational understanding of the biological activities, mechanisms of action, and experimental evaluation of this important class of compounds, which will be valuable for researchers and professionals in the field of drug discovery and development. Further research into this scaffold is warranted to explore its full therapeutic potential.

References

- 1. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-(2-(phenylamino)-3-pyridyl)tetrazoles substituted in the phenyl nucleus - Patent US-3637719-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

5-Phenylpyridin-3-amine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyridin-3-amine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a multitude of potent and selective kinase inhibitors. Its inherent structural features allow for strategic modifications that can be tailored to target the ATP-binding sites of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, its role in the inhibition of key signaling pathways, and detailed experimental protocols for its evaluation.

Data Presentation: Inhibitory Activity of this compound Derivatives

The versatility of the this compound scaffold is demonstrated by the broad range of kinases that its derivatives have been shown to inhibit. The following tables summarize the in vitro inhibitory activities of representative compounds against several key kinase targets.

| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |

| PIM-1 Inhibitor | PIM-1 | 25 | [1] |

| BTK Inhibitor 1 | Bruton's Tyrosine Kinase (BTK) | 0.4 - 10 | |

| FGFR Inhibitor 2 | Fibroblast Growth Factor Receptor (FGFR1, FGFR2, FGFR3) | 1.5 - 89 | |

| p38α/MAPK14 Inhibitor 3 | p38 Mitogen-Activated Protein Kinase α | 31 - 50 | |

| PI3K Inhibitor 4 | Phosphoinositide 3-kinase (PI3Kα, PI3Kδ) | 3 - 39 | |

| Aurora Kinase Inhibitor (CYC116) | Aurora A, Aurora B | 8.0 (Ki), 9.2 (Ki) | [2] |

| AKT Inhibitor (ARQ 092) | AKT1, AKT2, AKT3 | Potent Inhibition |

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives and Structurally Related Analogs. IC50 and Ki values represent the concentration of the compound required for 50% inhibition of kinase activity or the inhibition constant, respectively.

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | MTT Assay | 6.25 | |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | MTT Assay | 8.18 | |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative 18 (CYC116) | NCI-H460 (Lung Cancer) | Cytotoxicity Assay | - | [3] |

| PLK4 Inhibitor 8h | Breast Cancer Cells | Antiproliferative Assay | 0.0067 | |

| Phenylpyrazolo[3,4-d]pyrimidine derivative 5i | MCF-7 (Breast Cancer) | Cytotoxicity Assay | Potent Inhibition | [4] |

Table 2: Cellular Activity of Kinase Inhibitors Based on or Related to the this compound Scaffold.

Signaling Pathways and Mechanisms of Action

This compound-based inhibitors exert their therapeutic effects by modulating key signaling pathways implicated in cell growth, proliferation, survival, and angiogenesis. The pyridine scaffold often acts as a hinge-binding motif, while the phenyl group and other substitutions can occupy hydrophobic pockets within the kinase active site.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers.

References

- 1. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

Investigating the Therapeutic Potential of 5-Phenylpyridin-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, showing promise in the treatment of various diseases, including cancer, inflammatory disorders, and microbial infections.[1] This technical guide provides an in-depth overview of the therapeutic potential of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The content herein is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of this promising class of compounds.

Synthetic Strategies

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common approach utilizes the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

General Synthetic Protocol for 5-Aryl-2-methylpyridin-3-amine Derivatives

A general method for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives involves the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.

Materials:

-

5-Bromo-2-methylpyridin-3-amine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 5-bromo-2-methylpyridin-3-amine (1.0 eq), arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate and triphenylphosphine is prepared in a mixture of 1,4-dioxane and water.

-

The reaction mixture is heated under reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 5-aryl-2-methylpyridin-3-amine derivative.

Therapeutic Applications and Biological Activity

Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating significant activity as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Kinase Inhibition

A significant area of research has focused on the development of this compound derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3]

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| CYC116 | Aurora A | 8.0 | [4] |

| Aurora B | 9.2 | [4] | |

| Compound 19 | PDGFRβ | <100 | [3] |

| VEGFR2 | <100 | [3] | |

| Compound 27 | PDGFRβ | <50 | [3] |

| VEGFR2 | <50 | [3] | |

| Compound 8 | CDK2/cyclin A2 | 650 | [5] |

| Compound 4 | CDK2/cyclin A2 | 240 | [5] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Materials:

-

Recombinant human kinase enzyme

-

Specific peptide substrate

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

Kinase reaction buffer

-

Test compounds (this compound derivatives)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

The kinase reaction is initiated by mixing the recombinant kinase enzyme with the peptide substrate in the kinase reaction buffer.

-

The test compound, at various concentrations, is added to the reaction mixture.

-

The reaction is started by the addition of ATP (containing a tracer amount of [γ-³²P]ATP).

-

The mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

-

The reaction is stopped, and aliquots of the reaction mixture are spotted onto phosphocellulose paper.

-

The paper is washed to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Anticancer Activity

The kinase inhibitory properties of these derivatives often translate into potent anticancer activity by modulating signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][6]

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound ID | Cell Line | IC₅₀ (nM) | Cancer Type | Reference |

| CYC116 | HCT116 | 29 | Colon Carcinoma | [4] |

| A549 | 35 | Lung Carcinoma | [4] | |

| Compound 5-3 | MV4-11 | 51.93 | Acute Myeloid Leukemia (FLT3-ITD) | [6] |

| MOLM13 | 115.35 | Acute Myeloid Leukemia (FLT3-ITD) | [6] | |

| Compound 4 | MCF-7 | 1.01 µM | Breast Cancer | [5] |

| Compound 8 | HepG2 | 1.35 µM | Liver Cancer | [5] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Materials:

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following treatment, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow the formazan crystals to form.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

IC₅₀ values are determined from the dose-response curves.[2]

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against various bacterial and fungal strains.[7][8]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4b | Staphylococcus aureus | 125 | [7] |

| Escherichia coli | 250 | [7] | |

| Aspergillus niger | 250 | [7] | |

| Compound 4c | Staphylococcus aureus | 125 | [7] |

| Escherichia coli | 250 | [7] | |

| Aspergillus niger | 250 | [7] | |

| Compound 3g | Pseudomonas aeruginosa | 0.21 µM | [8] |

| Escherichia coli | 0.21 µM | [8] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Standard antimicrobial agents (positive controls)

-

Inoculum of the microorganism

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific signaling pathways.

Kinase Inhibitor Mechanism of Action

Many this compound derivatives function as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Caption: General mechanism of this compound derivatives as ATP-competitive kinase inhibitors.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

In FLT3-ITD positive AML, the constitutively active FLT3 receptor tyrosine kinase drives cell proliferation and survival through downstream pathways such as STAT5, MAPK/ERK, and PI3K/AKT. Inhibitors targeting FLT3 can block these oncogenic signals.

Caption: Inhibition of the FLT3 signaling pathway in AML by a this compound derivative.[6]

Experimental and logical Workflows

To effectively investigate the therapeutic potential of these compounds, a structured experimental workflow is crucial.

Drug Discovery and Development Workflow

The process of identifying and validating novel this compound derivatives as therapeutic agents follows a multi-stage workflow.

Caption: A typical workflow for the discovery and development of this compound derivatives as therapeutic agents.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The derivatives discussed in this guide demonstrate significant potential as inhibitors of key therapeutic targets, particularly in the fields of oncology and infectious diseases. The provided protocols and pathway diagrams serve as a resource for researchers to further explore and exploit the therapeutic potential of this promising class of compounds in drug discovery and development. Further research focusing on structure-activity relationships, target selectivity, and in vivo pharmacology will be critical in translating the potential of these derivatives into novel clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. mdpi.com [mdpi.com]

The Discovery of Novel Bioactive Compounds from 5-Phenylpyridin-3-amine: A Technical Guide

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 5-phenylpyridin-3-amine has emerged as a particularly promising starting material for the discovery of novel bioactive compounds. Its unique structural features allow for versatile chemical modifications, leading to the development of potent and selective inhibitors of key biological targets. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of bioactive compounds derived from this versatile scaffold, with a focus on their potential as anticancer agents and kinase inhibitors.

Synthetic Pathways and Experimental Protocols

The chemical tractability of this compound allows for its elaboration into a diverse array of complex heterocyclic systems. A general workflow for the synthesis of bioactive derivatives often involves the initial modification of the amino group, followed by cyclization reactions to construct fused ring systems.

5-Phenylpyridin-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyridin-3-amine core is a recognized privileged structure in medicinal chemistry, serving as a versatile and highly effective scaffold for the development of a wide array of potent and selective therapeutic agents. Its inherent structural features, including a bi-aryl motif that allows for tailored interactions with protein binding sites and a basic pyridine nitrogen that can engage in key hydrogen bonding, make it an ideal starting point for the design of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathways associated with this compound derivatives, offering valuable insights for researchers in the field of drug discovery.

Quantitative Biological Data: Structure-Activity Relationships

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following tables summarize the structure-activity relationships (SAR) of these compounds against several key kinase targets implicated in cancer and other diseases.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against AKT Kinases

Derivatives based on a core structurally related to this compound have demonstrated potent allosteric inhibition of AKT kinases. The following data is adapted from studies on the discovery of ARQ 092, a potent and selective allosteric AKT inhibitor.[1][2][3]

| Compound ID | R | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) |

| 7a | H | >10000 | 7800 | >10000 |

| 7b | Phenyl | >10000 | 10000 | >10000 |

| 21a (ARQ 092) | 4-(1-Aminocyclobutyl)phenyl | 4.7 | 16 | 16 |

Data represents the half-maximal inhibitory concentration (IC₅₀) and illustrates the significant increase in potency with the addition of the aminocyclobutylphenyl group.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. This section provides protocols for the synthesis of a key intermediate and for a general in vitro kinase inhibition assay.

Synthesis of 5-Aryl-N-phenylpyridin-3-amine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of bi-aryl compounds, including derivatives of this compound.[4][5]

Materials:

-

5-Bromo-N-phenylpyridin-3-amine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a Schlenk flask, add 5-bromo-N-phenylpyridin-3-amine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-phenylpyridin-3-amine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ADP production.[6][7][8][9]

Materials:

-

Purified recombinant kinase (e.g., AKT, PIM, Aurora)

-

Kinase-specific substrate

-

ATP

-

Test compound dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).

-

Add 2 µL of the kinase solution to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which in turn generates a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound derivatives requires knowledge of the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate key kinase signaling pathways and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Halogenated 3-Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[1][2][3]

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of halogenated 3-aminopyridines with various arylboronic acids. The presence of the amino group on the pyridine ring can present challenges due to potential coordination with the palladium catalyst, which may lead to catalyst inhibition.[3][4] However, with the appropriate selection of catalyst, ligand, base, and solvent system, high yields of the desired 3-aryl-aminopyridine products can be achieved without the need for protecting the amine functionality.[1][3][5]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the Pd(II) complex.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Experimental Protocols

Two common methodologies for performing the Suzuki-Miyaura coupling of halogenated 3-aminopyridines are presented below: a conventional heating method and a microwave-assisted method. The choice between these methods will depend on available equipment and desired reaction times.

Protocol 1: Conventional Heating

This protocol is a general starting point for the Suzuki-Miyaura coupling of a halogenated 3-aminopyridine with an arylboronic acid.[1][3][6]

Materials:

-